molecular formula C22H49N5O.C2H4O2<br>C24H53N5O3 B12701914 N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate CAS No. 93942-15-5

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate

Cat. No.: B12701914
CAS No.: 93942-15-5
M. Wt: 459.7 g/mol
InChI Key: LGGSDXXOAIEAKX-UHFFFAOYSA-N
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Description

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate is a complex organic compound characterized by its multiple amine groups and a long-chain fatty acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate typically involves multiple steps. The process begins with the reaction of myristic acid with ethylenediamine to form an intermediate amide. This intermediate is then subjected to successive reactions with ethylenediamine to introduce additional amine groups. The final step involves the acetylation of the compound to form the monoacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and interactions due to its multiple amine groups.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate involves its interaction with various molecular targets. The multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can influence cellular processes and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure but with a shorter fatty acid chain.

    Tris(2-aminoethyl)amine: Contains three amine groups but lacks the fatty acid chain.

Uniqueness

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate is unique due to its combination of multiple amine groups and a long-chain fatty acid amide. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

93942-15-5

Molecular Formula

C22H49N5O.C2H4O2
C24H53N5O3

Molecular Weight

459.7 g/mol

IUPAC Name

acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C22H49N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)27-21-20-26-19-18-25-17-16-24-15-14-23;1-2(3)4/h24-26H,2-21,23H2,1H3,(H,27,28);1H3,(H,3,4)

InChI Key

LGGSDXXOAIEAKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Origin of Product

United States

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